5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime
Overview
Description
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime is a chemical compound with the molecular formula C3H4N4OS and a molecular weight of 144.16 g/mol. This compound is part of the thiadiazole family, which is known for its diverse applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime, a derivative of 1,3,4-thiadiazole, has been found to exhibit potent antimicrobial activity . The primary targets of this compound are likely to be microbial cells, specifically those of E. coli , B. mycoides , and C. albicans . These organisms play various roles in human health and disease, and their inhibition can help control infections.
Mode of Action
It is known that thiadiazole derivatives can cross cellular membranes and interact strongly with biological targets due to their mesoionic character . This interaction could lead to changes in the microbial cells that result in their inhibition or death .
Biochemical Pathways
Given the broad spectrum of biological activities exhibited by thiadiazole derivatives , multiple pathways could be affected.
Pharmacokinetics
Thiadiazole derivatives are generally known for their good liposolubility, attributed to the presence of the sulfur atom . This suggests that this compound could have favorable bioavailability.
Result of Action
The primary result of the action of this compound is the inhibition of microbial growth. In tests against E. coli , B. mycoides , and C. albicans , certain 1,3,4-thiadiazole derivatives outperformed others in terms of antimicrobial activity . This suggests that these compounds could have potential as antimicrobial agents.
Biochemical Analysis
Biochemical Properties
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclin-dependent kinase 9 (CDK9) and cyclin T1, which are crucial for cell cycle regulation . The compound’s interaction with these enzymes involves bonding and hydrophobic interactions with key amino acid residues, which can influence the enzyme’s activity and stability . Additionally, this compound has been shown to inhibit the formation of certain radicals, demonstrating its potential antioxidant properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to exert cytotoxic effects on multiple human cancer cell lines, including hepatocellular carcinoma (HEPG-2), human lung carcinoma (A549), and human breast carcinoma (MCF-7) . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in cell proliferation and apoptosis, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as CDK9 and cyclin T1, inhibiting their activity and leading to cell cycle arrest . The compound’s ability to form hydrogen bonds and hydrophobic interactions with these proteins is crucial for its inhibitory action . Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues and organs . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound can also affect metabolic flux and metabolite levels, influencing cellular energy production and biosynthesis . These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and function . Understanding these processes is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be targeted to certain compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the nucleus, where it interacts with transcription factors and other nuclear proteins . This subcellular localization is critical for its role in regulating gene expression and cellular processes .
Preparation Methods
The synthesis of 5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime typically involves the reaction of hydrazonoyl halides with various reagents. One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-(methylthio)carbonthioyl hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3,4-thiadiazole derivatives, which can be further modified to obtain the desired compound .
Chemical Reactions Analysis
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate . The major products formed from these reactions are typically other thiadiazole derivatives, which can exhibit different biological activities .
Scientific Research Applications
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime has a wide range of applications in scientific research. It is used in the synthesis of various nitrogen, oxygen, sulfur, and selenium-containing compounds . Additionally, it has been evaluated for its antimicrobial activity against E. coli, B. mycoides, and C. albicans . The compound has also shown potential as an anticancer agent, with studies highlighting its cytotoxic effects on multiple human cancer cell lines .
Comparison with Similar Compounds
5-Amino-[1,3,4]thiadiazole-2-carbaldehyde oxime can be compared with other thiadiazole derivatives, such as 5-phenyl-1,3,4-thiadiazole-2-carbaldehyde oxime and 5-amino-1,3,4-thiadiazole-2-thiol . These compounds share similar structural features but differ in their substituents and biological activities. The unique combination of the amino and oxime groups in this compound contributes to its distinct properties and applications.
Properties
IUPAC Name |
(NE)-N-[(5-amino-1,3,4-thiadiazol-2-yl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4OS/c4-3-7-6-2(9-3)1-5-8/h1,8H,(H2,4,7)/b5-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJLKJYHRBBXHCF-ORCRQEGFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N/O)\C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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